An In-depth Technical Guide to (2,2,2-Trifluoroethoxy)pentafluorobenzene
An In-depth Technical Guide to (2,2,2-Trifluoroethoxy)pentafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,2,2-Trifluoroethoxy)pentafluorobenzene is a fluorinated aromatic ether that holds significant interest for applications in medicinal chemistry and materials science. The presence of both a pentafluorophenyl group and a trifluoroethoxy moiety imparts unique electronic properties, metabolic stability, and lipophilicity to the molecule. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its relevance in the context of drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (2,2,2-Trifluoroethoxy)pentafluorobenzene is presented in the table below. These properties are crucial for its handling, characterization, and application in various chemical transformations.
| Property | Value |
| CAS Number | 6669-03-0 |
| Molecular Formula | C₈H₂F₈O |
| Molecular Weight | 266.09 g/mol [1] |
| Boiling Point | 146-147 °C[2] |
| Density | 1.594 g/cm³ |
| Refractive Index | 1.383 |
Synthesis of (2,2,2-Trifluoroethoxy)pentafluorobenzene
The synthesis of (2,2,2-Trifluoroethoxy)pentafluorobenzene is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of hexafluorobenzene with the sodium salt of 2,2,2-trifluoroethanol (sodium 2,2,2-trifluoroethoxide). The highly electron-deficient nature of the hexafluorobenzene ring makes it susceptible to attack by nucleophiles.[3][4]
Experimental Protocol:
Materials:
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Hexafluorobenzene
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2,2,2-Trifluoroethanol
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Sodium hydride (NaH) as a 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Preparation of Sodium 2,2,2-trifluoroethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF is prepared. The flask is cooled in an ice bath. 2,2,2-Trifluoroethanol (1.0 equivalent) is added dropwise to the suspension with stirring.[5][6] The mixture is allowed to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
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Nucleophilic Aromatic Substitution: Hexafluorobenzene (1.0 equivalent) is added to the solution of sodium 2,2,2-trifluoroethoxide in DMF. The reaction mixture is then heated to a specified temperature (e.g., 80-100 °C) and stirred for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).
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Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with water and then with brine.
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Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield (2,2,2-Trifluoroethoxy)pentafluorobenzene as a colorless liquid.
Figure 1: General workflow for the synthesis of (2,2,2-Trifluoroethoxy)pentafluorobenzene.
Spectral Data
Detailed spectral analysis is essential for the unambiguous identification and characterization of (2,2,2-Trifluoroethoxy)pentafluorobenzene.
¹H NMR: The proton NMR spectrum is expected to show a quartet for the methylene protons (-OCH₂CF₃) due to coupling with the three adjacent fluorine atoms.
¹³C NMR: The carbon NMR will exhibit signals for the two carbons of the trifluoroethoxy group and the six carbons of the pentafluorophenyl ring. The carbon atoms attached to fluorine will show characteristic C-F coupling.
¹⁹F NMR: The fluorine NMR spectrum will display two main signals: one for the trifluoromethyl group (-CF₃) and a set of signals for the five fluorine atoms on the aromatic ring.
FT-IR: The infrared spectrum will show characteristic absorption bands for C-F stretching vibrations, C-O-C ether linkage, and the aromatic ring.
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the trifluoroethoxy group or fluorine atoms.
Applications in Drug Development
While specific biological activity or direct application in a signaling pathway for (2,2,2-Trifluoroethoxy)pentafluorobenzene has not been extensively reported, its structural motifs are highly relevant in medicinal chemistry.
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Metabolic Stability: The presence of multiple fluorine atoms, particularly the trifluoromethyl group, is a well-established strategy to block metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[7]
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Lipophilicity and Bioavailability: The trifluoroethoxy group can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability.[7]
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Molecular Scaffolding: The pentafluorophenyl group can serve as a rigid scaffold for the attachment of other functional groups. The fluorine atoms can also engage in non-covalent interactions, such as halogen bonding, with biological targets.[2]
The general synthetic approach to create aryl ethers from polyfluorinated rings is a valuable tool in drug discovery for generating novel analogs with improved pharmacokinetic properties.
Figure 2: Logical relationship of structural features to potential drug development benefits.
Conclusion
(2,2,2-Trifluoroethoxy)pentafluorobenzene is a valuable compound for researchers in organic and medicinal chemistry. Its synthesis via nucleophilic aromatic substitution is a robust method. While direct biological applications are yet to be fully explored, its constituent fluorinated moieties are of high importance in the design of modern pharmaceuticals. This guide provides the foundational chemical information and a detailed synthetic protocol to facilitate further research and application of this interesting molecule.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]
- 6. CAS 420-87-1: Sodium 2,2,2-trifluoroethoxide | CymitQuimica [cymitquimica.com]
- 7. mdpi.com [mdpi.com]
